N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCCOSCIOGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the Methoxyphenoxy Acetamide Moiety: This can be accomplished through an esterification or amidation reaction, where the methoxyphenoxy group is introduced to the acetamide backbone.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide moiety (–NH–CO–) is a key reactive center. Its behavior aligns with typical amide chemistry:
| Reaction Type | Conditions | Products/Outcomes | Significance |
|---|---|---|---|
| Hydrolysis | Acidic or alkaline aqueous media | Carboxylic acid + amine derivative | Critical for metabolic stability studies |
| Nucleophilic substitution | Strong nucleophiles (e.g., Grignard reagents) | Amide cleavage or substitution | Potential for derivatization in drug design |
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Acid/Base-Catalyzed Hydrolysis : The amide bond hydrolyzes under acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions, yielding 2-(2-methoxyphenoxy)acetic acid and the corresponding pyrrolidinone amine. This reaction is pivotal in understanding the compound’s metabolic degradation pathways.
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Nucleophilic Attack : The electrophilic carbonyl carbon is susceptible to nucleophiles like organolithium or Grignard reagents, enabling functionalization of the amide group.
Heterocyclic Ring Reactions
The 5-oxopyrrolidin-3-yl ring exhibits reactivity characteristic of lactams:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Ring-opening | Reducing agents (e.g., LiAlH₄) | Pyrrolidine derivative |
| Oxidation | Strong oxidizers (e.g., KMnO₄) | Gamma-lactam degradation |
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Reductive Ring-Opening : Treatment with LiAlH₄ reduces the lactam to a pyrrolidine, altering the compound’s conformational flexibility.
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Oxidative Degradation : Exposure to oxidizing agents disrupts the pyrrolidinone ring, forming fragmented carbonyl compounds.
Aromatic Substituent Reactions
The 3-fluorophenyl and 2-methoxyphenoxy groups participate in electrophilic aromatic substitution (EAS):
| Substituent | Reaction Type | Conditions | Products |
|---|---|---|---|
| 3-Fluorophenyl | Nitration, Halogenation | HNO₃/H₂SO₄, X₂/FeX₃ | Nitro-/halogenated analogs |
| 2-Methoxyphenoxy | Demethylation | BBr₃ or HI | Catechol derivative |
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Fluorophenyl Nitration : The electron-withdrawing fluorine atom directs nitration to the meta position relative to itself, generating nitro derivatives for further functionalization.
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Demethylation of Methoxy Group : Using boron tribromide (BBr₃), the methoxy group is converted to a hydroxyl group, enhancing hydrogen-bonding potential .
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends with related compounds:
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Electron-Withdrawing Effects : The 3-fluorophenyl group reduces EAS activity compared to methoxy-substituted analogs .
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Steric Considerations : Bulkier substituents on the pyrrolidinone ring hinder nucleophilic attack on the amide group.
Implications for Drug Development
Scientific Research Applications
This compound has been investigated for its potential biological activities, including:
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism likely involves modulation of key signaling pathways or direct interaction with cellular targets .
Neuroprotective Effects
Recent investigations have pointed towards neuroprotective effects attributed to the compound, suggesting its potential in treating neurodegenerative diseases. Mechanistic studies indicate that it may exert protective effects against oxidative stress and apoptosis in neuronal cells .
Medicinal Chemistry
The compound serves as a valuable scaffold for the design of new pharmaceuticals targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance potency and selectivity.
Material Science
Beyond biological applications, compounds like this compound are being explored in material science for developing new polymers or coatings with specific functional properties.
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrrolidinone Derivatives
- N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide (): Core: Pyrrolidin-5-one. Substituents: 3,4-Dimethoxyphenyl (electron-donating groups) and 2-methylphenoxy (less polar than methoxy). The methylphenoxy group may reduce solubility relative to the methoxyphenoxy moiety .
- N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide (): Core: Pyrrolidin-5-one. Substituents: 3-Fluorophenylmethoxy (enhanced lipophilicity) and acetamide. Impact: The benzyloxy linker introduces steric bulk, possibly affecting membrane permeability compared to the target compound’s direct phenoxy linkage .
Thiadiazole Derivatives ()
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Core: 1,3,4-Thiadiazole. Substituents: Methylthio and 2-methoxyphenoxy. Impact: The thiadiazole core may confer metabolic instability due to sulfur susceptibility to oxidation. The methylthio group increases hydrophobicity but reduces polarity compared to pyrrolidinone derivatives. Melting point: 135–136°C .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Core: 1,3,4-Thiadiazole. Substituents: Benzylthio (bulky, lipophilic) and 2-methoxyphenoxy. Impact: Benzylthio enhances lipophilicity but may hinder target engagement due to steric effects. Melting point: 135–136°C .
Functional Group Comparisons
Fluorophenyl vs. Chlorophenyl Substituents
- 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (): Substituent: 4-Chlorophenyl.
Methoxyphenoxy vs. Methylphenoxy
- N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide (): Substituent: 2-Methylphenoxy. Impact: The methyl group lacks the electron-donating methoxy oxygen, reducing polarity and hydrogen-bonding capacity, which could diminish solubility and target affinity .
Pharmacokinetic and Pharmacodynamic Considerations
*Estimated LogP values based on substituent contributions.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide, also known as G856-7457, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidinone ring and a fluorophenyl group, which are critical for its biological activity. The IUPAC name is derived from its structural components, indicating the presence of both a pyrrolidine and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN2O3 |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | This compound |
| SMILES | COc(cccc1)c1C(NC(CC1=O)CN1c1cccc(F)c1)=O |
The compound's mechanism of action primarily involves its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways such as those involving cyclic AMP and calcium ions. This modulation can lead to various physiological effects, including changes in neurotransmitter release and smooth muscle contraction .
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against metabolic disorders .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal death and improved cognitive function. This effect is likely mediated by its ability to inhibit oxidative stress and inflammation within the central nervous system .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .
- Neuroprotective Study : In a rodent model of Alzheimer's disease, administration of the compound significantly improved memory performance on behavioral tests. Histological analysis indicated a reduction in amyloid plaque formation and neuroinflammation .
Q & A
Advanced Question
- Variable substituents : Modify the methoxyphenoxy group (e.g., replace -OCH₃ with -OCF₃) to assess electronic effects on bioactivity .
- Ring modifications : Substitute the pyrrolidinone with piperidinone or morpholine rings to study conformational impacts .
- Pharmacophore mapping : Use QSAR models to correlate substituent positions (e.g., fluorine at 3- vs. 4-phenyl) with activity .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Purification hurdles : Chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Safety considerations : Fluorinated intermediates may require handling under inert atmospheres to avoid hydrolysis .
- Yield optimization : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility .
How do conflicting reports on metabolic stability of fluorinated acetamides inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
